
BIS(2-HYDROXYETHYL)AMINE-D11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS(2-HYDROXYETHYL)AMINE-D11 is a deuterated form of BIS(2-HYDROXYETHYL)AMINE, which is a commonly used chelating agent in various chemical and biological applications. The deuterated form is used in research and development to study the biological activity and mechanism of action of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BIS(2-HYDROXYETHYL)AMINE-D11 can be synthesized by reacting ethylene oxide with deuterated ammonia (ND3) to produce deuterated ethanolamine (HOCD2CH2ND2). This intermediate is then further reacted with another equivalent of ethylene oxide to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of deuterated reagents and controlled reaction environments to maintain the integrity of the deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
BIS(2-HYDROXYETHYL)AMINE-D11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylamines.
Reduction: Primary and secondary amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
BIS(2-HYDROXYETHYL)AMINE-D11 is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of BIS(2-HYDROXYETHYL)AMINE-D11 involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It interacts with molecular targets such as enzymes and receptors, modulating their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine (DEA): A non-deuterated form with similar chemical properties but different biological activity.
Triethanolamine (TEA): Contains three hydroxyl groups and is used in similar applications but has different reactivity.
Ethanolamine: A simpler compound with one hydroxyl group, used in various industrial applications
Uniqueness
BIS(2-HYDROXYETHYL)AMINE-D11 is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research and development, where isotopic labeling and stability are crucial.
Propiedades
Número CAS |
1219804-08-6 |
|---|---|
Fórmula molecular |
C4H11NO2 |
Peso molecular |
116.204 |
Nombre IUPAC |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
Clave InChI |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES |
C(CO)NCCO |
Sinónimos |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
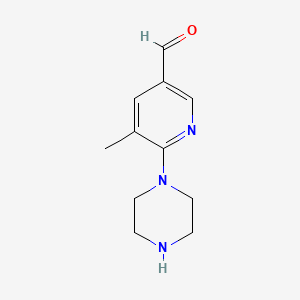
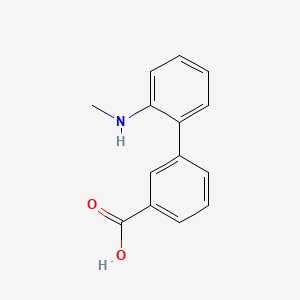
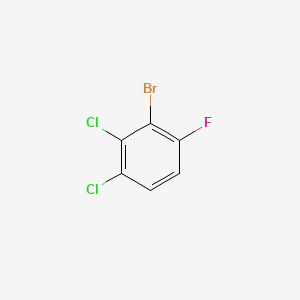
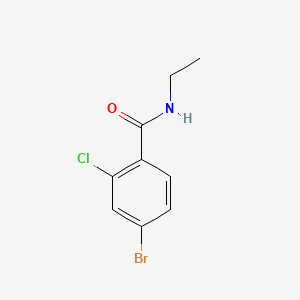

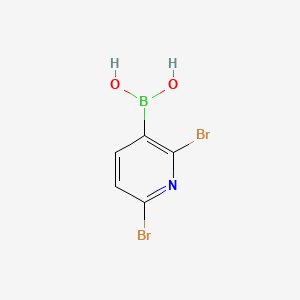
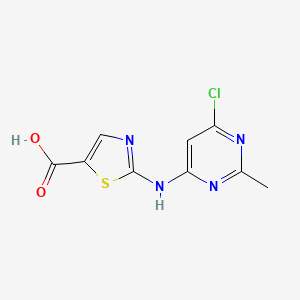
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)
